Contignasterol

Description

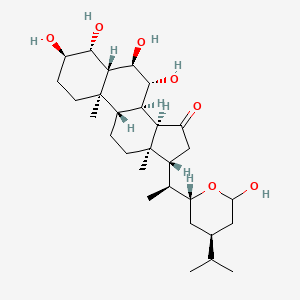

Structure

3D Structure

Properties

CAS No. |

137571-30-3 |

|---|---|

Molecular Formula |

C29H48O7 |

Molecular Weight |

508.7 g/mol |

IUPAC Name |

(3R,4R,5R,6R,7R,8R,9S,10R,13R,14R,17R)-3,4,6,7-tetrahydroxy-17-[(1S)-1-[(2R,4S)-6-hydroxy-4-propan-2-yloxan-2-yl]ethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one |

InChI |

InChI=1S/C29H48O7/c1-13(2)15-10-20(36-21(32)11-15)14(3)17-12-19(31)23-22-16(6-8-29(17,23)5)28(4)9-7-18(30)25(33)24(28)27(35)26(22)34/h13-18,20-27,30,32-35H,6-12H2,1-5H3/t14-,15-,16-,17+,18+,20+,21?,22+,23+,24+,25-,26+,27+,28+,29+/m0/s1 |

InChI Key |

IRHVLQMEQPABHG-QUZWXNHXSA-N |

SMILES |

CC(C)C1CC(OC(C1)O)C(C)C2CC(=O)C3C2(CCC4C3C(C(C5C4(CCC(C5O)O)C)O)O)C |

Isomeric SMILES |

C[C@H]([C@H]1C[C@@H](CC(O1)O)C(C)C)[C@H]2CC(=O)[C@H]3[C@@]2(CC[C@H]4[C@H]3[C@H]([C@@H]([C@@H]5[C@@]4(CC[C@H]([C@@H]5O)O)C)O)O)C |

Canonical SMILES |

CC(C)C1CC(OC(C1)O)C(C)C2CC(=O)C3C2(CCC4C3C(C(C5C4(CCC(C5O)O)C)O)O)C |

Synonyms |

contignasterol |

Origin of Product |

United States |

Foundational & Exploratory

Contignasterol: A Deep Dive into its Chemical Architecture and Biological Frontiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Contignasterol, a highly oxygenated marine steroid, presents a unique and complex chemical structure that has garnered significant interest within the scientific community. Isolated from the marine sponge Petrosia contignata, this natural product exhibits a range of promising biological activities, including potent anti-inflammatory and anti-allergic effects. This technical guide provides a comprehensive overview of the chemical structure of this compound, summarizes its key biological activities with available quantitative data, details relevant experimental protocols, and visualizes its potential signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Chemical Structure of this compound

This compound (C₂₉H₄₈O₇) is a polyhydroxylated steroid characterized by several unique structural features that distinguish it from other known sterols.[1][2] Its molecular framework is a cholestane (B1235564) skeleton, but with a notable and "unnatural" 14β-proton configuration, a feature rarely observed in naturally occurring steroids.[3]

The key functionalities defining the intricate architecture of this compound include:

-

Hydroxylation Pattern: It possesses a dense arrangement of hydroxyl groups at positions 3α, 4β, 6α, and 7β.[2]

-

15-Ketone Functionality: A ketone group is present at the C-15 position of the steroid nucleus.[2]

-

Cyclic Hemiacetal Side Chain: A distinctive feature is the cyclic hemiacetal functionality in its side chain. This is formed between a hydroxyl group at C-22 and an ethanal substituent at C-24.[2][3]

This compound exists as a mixture of R and S stereoisomers at the C-29 position.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C₂₉H₄₈O₇ |

| IUPAC Name | (3R,4R,5R,6R,7R,8R,9S,10R,13R,14R,17R)-3,4,6,7-tetrahydroxy-17-[(1S)-1-[(2R,4S)-6-hydroxy-4-propan-2-yloxan-2-yl]ethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one |

| SMILES | C--INVALID-LINK--O)C(C)C">C@H[C@H]2CC(=O)[C@H]3[C@@]2(CC[C@H]4[C@H]3--INVALID-LINK--O)C)O">C@HO)C |

| InChI | InChI=1S/C29H48O7/c1-13(2)15-10-20(36-21(32)11-15)14(3)17-12-19(31)23-22-16(6-8-29(17,23)5)28(4)9-7-18(30)25(33)24(28)27(35)26(22)34/h13-18,20-27,30,32-35H,6-12H2,1-5H3/t14-,15-,16-,17+,18+,20+,21?,22+,23+,24+,25-,26+,27+,28+,29+/m0/s1 |

Biological Activities and Quantitative Data

This compound has demonstrated significant potential as a modulator of inflammatory and allergic responses. Its biological activities have been evaluated in various in vitro and in vivo models.

Table 2: Summary of this compound's Biological Activities

| Biological Activity | Assay/Model | Key Findings | Quantitative Data |

| Anti-allergic | Inhibition of histamine (B1213489) release from human leukocytes | Inhibited anti-human IgE-induced histamine release. | 30-40% inhibition at 50 µg/mL |

| Inhibition of histamine release from rat peritoneal mast cells | Dose-dependent inhibition of anti-IgE-induced histamine release. | IC₅₀ value not explicitly stated in the provided results. | |

| Allergen-induced bronchoconstriction in guinea pig trachea | Inhibited ovalbumin-induced contractions. | 47% inhibition at 10 µM | |

| Anti-inflammatory | Inhibition of ROS and NO production in RAW 264.7 macrophages | Reduced the production of reactive oxygen species and nitric oxide. | Specific IC₅₀ values not provided. |

| TRPV1 Antagonism | Inhibition of capsaicin- and anandamide-induced TRPV1 channel response in HEK293 cells | Blocked the response of the transient receptor potential vanilloid 1 (TRPV1) channel. | 100% inhibition at 50 µM; 50% blockage at 5 µM. A precise IC₅₀ is not available in the provided results. |

| Cardiovascular | Inhibition of platelet aggregation | Inhibited platelet aggregation induced by platelet-activating factor (PAF) and collagen. | Specific IC₅₀ values not provided. |

Potential Signaling Pathways

The anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways involved in the inflammatory cascade. While the precise mechanisms are still under investigation, preliminary evidence suggests the involvement of the NF-κB and p38 MAPK pathways.

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Experimental Protocols

Inhibition of Histamine Release from Rat Peritoneal Mast Cells

This protocol is based on established methods for measuring histamine release from immunologically challenged mast cells.

Objective: To determine the dose-dependent inhibitory effect of this compound on anti-IgE-induced histamine release from isolated rat peritoneal mast cells.

Materials:

-

Male Wistar rats

-

Anti-IgE antibody

-

This compound

-

Tyrode's buffer

-

o-Phthaldialdehyde (OPT)

-

Perchloric acid

-

Sodium hydroxide

-

Spectrofluorometer

Procedure:

-

Mast Cell Isolation:

-

Euthanize male Wistar rats and collect peritoneal cells by lavage with Tyrode's buffer.

-

Purify mast cells by centrifugation over a suitable density gradient (e.g., Percoll).

-

Wash the purified mast cells and resuspend in Tyrode's buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

-

Inhibition Assay:

-

Pre-incubate aliquots of the mast cell suspension with varying concentrations of this compound or vehicle (control) for 15 minutes at 37°C.

-

Induce histamine release by adding a predetermined optimal concentration of anti-IgE antibody to the cell suspensions.

-

Incubate for 30 minutes at 37°C.

-

Terminate the reaction by placing the samples on ice and centrifuging to pellet the cells.

-

-

Histamine Quantification:

-

Collect the supernatant containing the released histamine.

-

To determine total histamine content, lyse a separate aliquot of cells with perchloric acid.

-

Measure histamine concentration in the supernatants and the cell lysate using a spectrofluorometric assay based on the condensation of histamine with o-phthaldialdehyde (OPT).

-

Read the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

-

-

Data Analysis:

-

Calculate the percentage of histamine release for each sample relative to the total histamine content.

-

Determine the percentage inhibition of histamine release by this compound compared to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

-

Caption: Experimental workflow for histamine release assay.

TRPV1 Antagonist Activity Assay

This protocol describes a cell-based assay to evaluate the antagonistic effect of this compound on the TRPV1 channel.

Objective: To determine the ability of this compound to inhibit agonist-induced activation of the human TRPV1 channel expressed in a stable cell line.

Materials:

-

HEK293 cells stably expressing human TRPV1 (hTRPV1)

-

Cell culture medium (e.g., DMEM)

-

This compound

-

TRPV1 agonist (e.g., Capsaicin)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Fluorescence plate reader

Procedure:

-

Cell Culture and Plating:

-

Culture hTRPV1-HEK293 cells in appropriate medium supplemented with antibiotics for selection.

-

Seed the cells into 96- or 384-well black-walled, clear-bottom microplates and grow to confluence.

-

-

Dye Loading:

-

Wash the cells with assay buffer.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer and incubate at 37°C for 1 hour to allow for dye uptake and de-esterification.

-

Wash the cells to remove excess dye.

-

-

Antagonist Assay:

-

Add varying concentrations of this compound or vehicle (control) to the wells and incubate for a specified period (e.g., 15-30 minutes) at room temperature or 37°C.

-

Place the microplate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add a specific concentration of the TRPV1 agonist (e.g., capsaicin, typically at its EC₅₀ or EC₈₀ concentration) to all wells to stimulate the channel.

-

Immediately begin recording the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Determine the percentage inhibition of the agonist-induced response by this compound at each concentration.

-

Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Caption: Workflow for the TRPV1 antagonist assay.

Conclusion and Future Directions

This compound stands out as a marine natural product with a remarkable chemical structure and significant therapeutic potential, particularly in the realm of inflammatory and allergic disorders. Its multifaceted biological activities, including the inhibition of histamine release and antagonism of the TRPV1 channel, underscore its promise as a lead compound for drug development. The likely involvement of the NF-κB and p38 MAPK signaling pathways provides a foundation for further mechanistic studies to fully elucidate its mode of action.

Future research should focus on several key areas:

-

Total Synthesis: The development of an efficient and stereoselective total synthesis of this compound and its analogs is crucial for further pharmacological evaluation and structure-activity relationship (SAR) studies.

-

Mechanism of Action: In-depth studies are needed to precisely define the molecular targets of this compound within the NF-κB and p38 MAPK pathways and to explore other potential signaling cascades it may modulate.

-

In Vivo Efficacy: Comprehensive in vivo studies in relevant animal models of inflammatory and allergic diseases are necessary to validate the therapeutic potential of this compound.

-

Pharmacokinetics and Safety: A thorough evaluation of the pharmacokinetic properties and toxicological profile of this compound is essential for its advancement as a clinical candidate.

The continued exploration of this compound and its derivatives holds the potential to yield novel and effective therapeutic agents for a range of human diseases.

References

- 1. Contignasterines, Anti-Inflammatory 2‑Aminoimidazole Steroids from the Sponge Neopetrosia cf. rava Collected in the Bismarck Sea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP0675721B1 - Pharmaceutical compositions comprising this compound compounds - Google Patents [patents.google.com]

- 3. This compound, A HIGHLY OXYGENATED STEROID WITH THE UNNATURAL 14-BETA CONFIGURATION FROM THE MARINE SPONGE PETROSIA-CONTIGNATA THIELE, 1899 | UBC Chemistry [chem.ubc.ca]

Unveiling Contignasterol: A Technical Guide to its Natural Sources and Isolation from Marine Sponges

For Researchers, Scientists, and Drug Development Professionals

Contignasterol, a highly oxygenated steroid, has garnered significant interest within the scientific community for its potent anti-inflammatory and anti-asthmatic properties.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound, focusing on its isolation from marine sponges, and presents detailed experimental protocols for its extraction and purification.

Natural Sources of this compound

This compound was first identified and isolated from the marine sponge Petrosia contignata.[1][3][4][5] Subsequently, it has also been isolated from a closely related species, Neopetrosia cf. rava.[2] Sponges of the genus Neopetrosia are recognized for their production of a diverse array of bioactive metabolites.[2] While other sponges of the order Haplosclerida, such as those from the genus Xestospongia, are known to produce a variety of unique sterols, Petrosia and Neopetrosia species remain the primary confirmed sources of this compound.[2][6][7][8][9]

Table 1: Confirmed Marine Sponge Sources of this compound

| Genus | Species | Location of Collection | Reference |

| Petrosia | contignata | Madang, Papua New Guinea | [1] |

| Neopetrosia | cf. rava | Bismarck Sea | [2] |

Isolation of this compound from Petrosia contignata

The isolation of this compound from its natural source is a multi-step process involving solvent extraction and chromatographic purification. The following sections detail the experimental protocol and the quantitative data associated with a typical isolation procedure.

Caption: Workflow for the isolation of this compound.

The following protocol is based on the methodology described for the isolation of this compound from Petrosia contignata.[1]

1. Sample Preparation and Extraction:

- Frozen specimens of Petrosia contignata are immersed in methanol and allowed to soak at room temperature for 48 hours.

- The methanol is decanted and concentrated in vacuo to yield an aqueous suspension.

- This suspension is then subjected to sequential liquid-liquid extraction, first with hexanes and subsequently with chloroform.

2. Purification:

- The combined chloroform extracts are evaporated in vacuo to yield a solid residue.

- This crude extract is then subjected to size-exclusion chromatography using a Sephadex LH-20 column with a methanol/water mobile phase.

- Fractions containing this compound are further purified by reversed-phase high-performance liquid chromatography (HPLC), again using a methanol/water mobile phase.

- The purified this compound is obtained as colorless crystals.

The following table summarizes the quantitative data from a published isolation of this compound from Petrosia contignata.[1]

Table 2: Quantitative Yields from this compound Isolation

| Parameter | Value |

| Starting Material (wet weight of sponge) | 2.5 kg |

| Chloroform Extract Yield | 2.1 g |

| Final Yield of Pure this compound | 153 mg |

Biological Activity and Potential Signaling Pathways

This compound has demonstrated significant anti-inflammatory and anti-asthmatic properties, inhibiting the release of histamine.[2][10] While the precise molecular mechanisms of action for this compound are not fully elucidated, many phytosterols (B1254722) exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Plausible pathways that may be affected by this compound include the NF-κB and MAPK signaling cascades, which are central regulators of pro-inflammatory gene expression.

Caption: A potential mechanism of anti-inflammatory action.

This diagram illustrates a plausible mechanism where this compound may inhibit cell surface receptors, leading to the downregulation of the MAPK and NF-κB signaling pathways. This, in turn, would reduce the production of pro-inflammatory mediators and ultimately dampen the inflammatory response. It is important to note that further research is required to definitively identify the specific molecular targets and signaling pathways modulated by this compound. The anti-inflammatory effects of other phytosterols have been shown to involve the inhibition of these pathways.[11]

This technical guide provides a comprehensive overview for researchers interested in the natural sourcing and laboratory-scale isolation of this compound. The detailed protocols and quantitative data serve as a valuable resource for natural product chemists and pharmacologists exploring the therapeutic potential of this unique marine-derived steroid.

References

- 1. US5646138A - this compound compounds and pharmaceutical compositions comprising the same - Google Patents [patents.google.com]

- 2. Contignasterines, Anti-Inflammatory 2‑Aminoimidazole Steroids from the Sponge Neopetrosia cf. rava Collected in the Bismarck Sea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound, A HIGHLY OXYGENATED STEROID WITH THE UNNATURAL 14-BETA CONFIGURATION FROM THE MARINE SPONGE PETROSIA-CONTIGNATA THIELE, 1899 | UBC Chemistry [chem.ubc.ca]

- 6. Steroids from sponges: Recent reports - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Testusterol, a new sterol of the sponge species Xestospongia testudinaria from Phu Quoc island, Vietnam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Metabolites and Bioactivity of the Marine Xestospongia Sponges (Porifera, Demospongiae, Haplosclerida) of Southeast Asian Waters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

- 11. researchgate.net [researchgate.net]

Unveiling the Bioactive Potential of Contignasterol: A Technical Guide for Researchers

An In-depth Exploration of the Anti-inflammatory and Antihistaminic Properties of a Marine-Derived Steroid

For Immediate Release

This technical guide provides a comprehensive overview of the biological activities of Contignasterol, a highly oxygenated steroid isolated from the marine sponge Neopetrosia cf. rava. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel marine natural products. This compound, also known by its developmental code IZP-94005, has demonstrated significant anti-inflammatory and antiasthmatic properties in preclinical studies.

Core Biological Activities

This compound exhibits a multi-faceted biological profile, primarily characterized by its potent anti-inflammatory and antihistaminic effects. It has also been identified as an inhibitor of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. While the precise molecular mechanisms are not fully elucidated, in vitro and in vivo studies have consistently demonstrated its ability to modulate key pathways in the inflammatory and allergic response cascades. The development of this compound as an antiasthma drug candidate (IZP-94005) reached Phase II clinical trials, underscoring its therapeutic potential, although its commercialization was ultimately halted.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data on the biological activities of this compound.

Table 1: Anti-inflammatory Activity in RAW 264.7 Macrophages

| Biological Endpoint | Test Concentration | Inducing Agent | % Inhibition / Effect | Reference |

| Nitric Oxide (NO) Production | 0.001 - 1 µM | 1 µg/mL LPS | Dose-dependent inhibition | |

| Reactive Oxygen Species (ROS) Production | 0.001 - 1 µM | 1 µg/mL LPS | Significant reduction | |

| Cell Viability (MTT Assay) | Up to 1 µM | - | No significant toxicity | |

| Cytotoxicity (LDH Assay) | Up to 10 µM | - | No significant increase in LDH release |

Table 2: Antihistaminic Activity in Rat Peritoneal Mast Cells

| Biological Endpoint | Inducing Agent | Effect | Reference |

| Histamine (B1213489) Release | Anti-immunoglobulin E (anti-IgE) | Dose-dependent inhibition | [2] |

Table 3: TRPV1 Channel Inhibition

| Ligand | Ligand Concentration | This compound Concentration | % Inhibition | Reference |

| Capsaicin (B1668287) | 0.3 µM | 50 µM | 100% | |

| Anandamide (B1667382) | 5 µM | 50 µM | 100% |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Anti-inflammatory Activity in Murine Macrophages (RAW 264.7)

a) Cell Culture and Treatment: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate multi-well plates. Cells are pre-treated with varying concentrations of this compound (e.g., 0.001, 0.01, 0.1, and 1 µM) for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

b) Nitric Oxide (NO) Production Assay (Griess Assay): After the 24-hour incubation period, the concentration of nitrite (B80452) (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent. Briefly, 100 µL of culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After a 10-minute incubation at room temperature in the dark, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.

c) Reactive Oxygen Species (ROS) Production Assay: Intracellular ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA). After treatment with this compound and LPS, the cells are washed with phosphate-buffered saline (PBS) and then incubated with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C. The cells are then washed again with PBS, and the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

d) Cell Viability (MTT) and Cytotoxicity (LDH) Assays: Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Following treatment, MTT solution is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO), and the absorbance is measured at 570 nm. Cytotoxicity is determined by measuring the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

Histamine Release from Rat Peritoneal Mast Cells

a) Isolation of Rat Peritoneal Mast Cells: Peritoneal cells are harvested from rats by peritoneal lavage with a suitable buffer (e.g., Tyrode's buffer). Mast cells are then purified from the peritoneal cell suspension, for example, by density gradient centrifugation.

b) Histamine Release Assay: The purified mast cells are resuspended in buffer and sensitized with anti-immunoglobulin E (anti-IgE). The cells are then pre-incubated with various concentrations of this compound before being challenged with the antigen (e.g., immunoglobulin E) to induce degranulation and histamine release. The reaction is stopped by centrifugation at a low temperature.

c) Quantification of Histamine: The amount of histamine released into the supernatant is quantified using a sensitive method such as a fluorometric assay or an enzyme-linked immunosorbent assay (ELISA). The results are typically expressed as a percentage of the total histamine content, which is determined by lysing an equivalent number of cells.

TRPV1 Channel Inhibition Assay

a) Cell Culture and Transfection: Human embryonic kidney (HEK-293) cells are cultured in a suitable medium and transiently transfected with a plasmid encoding the human TRPV1 channel.

b) Calcium Imaging: The transfected cells are loaded with a calcium-sensitive fluorescent indicator dye, such as Fluo-4 AM or Fura-2 AM. The cells are then washed and placed in a buffer solution. Baseline fluorescence is recorded before the addition of a known TRPV1 agonist, such as capsaicin (0.3 µM) or anandamide (5 µM), in the presence or absence of this compound (50 µM).[1]

c) Data Analysis: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time using a fluorescence microscope or a plate reader. The inhibitory effect of this compound is determined by comparing the agonist-induced calcium influx in the presence and absence of the compound.

Signaling Pathways and Mechanisms of Action

While the exact molecular targets of this compound have not been definitively identified, its biological activities suggest interference with key inflammatory and allergic signaling pathways.

LPS-Induced Inflammatory Signaling in Macrophages

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. It binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and the MAPK pathway. This results in the upregulation of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to the production of NO and ROS. This compound's ability to inhibit NO and ROS production suggests that it may act at one or more points within this pathway.

Caption: LPS-induced pro-inflammatory signaling in macrophages.

IgE-Mediated Mast Cell Degranulation

The cross-linking of IgE antibodies bound to the high-affinity IgE receptor (FcεRI) on the surface of mast cells by an allergen triggers a signaling cascade that leads to degranulation and the release of histamine and other inflammatory mediators. This process is dependent on an influx of intracellular calcium. This compound's ability to inhibit histamine release suggests it may interfere with this signaling pathway, possibly by stabilizing the mast cell membrane or by modulating calcium signaling.

Caption: IgE-mediated mast cell degranulation pathway.

TRPV1 Channel Modulation

TRPV1 is a non-selective cation channel that plays a crucial role in pain sensation and neurogenic inflammation. It is activated by various stimuli, including capsaicin and endogenous ligands like anandamide. This compound's complete inhibition of capsaicin- and anandamide-induced TRPV1 activation suggests it may act as a direct antagonist of the channel, either by competing with the ligands for the binding site or by allosterically modulating the channel to a closed state.[1]

Caption: Proposed mechanism of TRPV1 channel inhibition.

Conclusion and Future Directions

This compound is a promising marine natural product with significant anti-inflammatory and antihistaminic activities. Its ability to inhibit key inflammatory mediators and modulate the TRPV1 channel highlights its potential for the development of novel therapeutics for inflammatory and allergic diseases. Further research is warranted to fully elucidate its molecular mechanisms of action, including the identification of its specific binding partners and its effects on downstream signaling pathways. A deeper understanding of its structure-activity relationships could also guide the synthesis of more potent and selective analogs.

References

Contignasterol's Anti-Inflammatory Mechanism of Action: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive analysis of the current understanding of the anti-inflammatory mechanism of action of contignasterol, a bioactive steroid isolated from the marine sponge Neopetrosia cf. rava. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel anti-inflammatory therapeutics.

Executive Summary

This compound has demonstrated significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators. Experimental evidence points to its ability to reduce nitric oxide (NO) and reactive oxygen species (ROS) in stimulated macrophages. Furthermore, it has been shown to modulate the transient receptor potential vanilloid 1 (TRPV1) channel, suggesting a multi-targeted approach to its anti-inflammatory effects. While the precise upstream molecular targets remain to be fully elucidated, the downstream effects strongly suggest an interference with pro-inflammatory signaling cascades. This guide synthesizes the available quantitative data, details the experimental methodologies used in these seminal studies, and proposes a putative mechanism of action involving major inflammatory signaling pathways.

Core Anti-Inflammatory Activity

This compound's anti-inflammatory potential has been primarily evaluated using lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7), a standard in vitro model for studying inflammation. The key findings indicate that this compound effectively curtails the inflammatory response by inhibiting the production of nitric oxide and reactive oxygen species.

Quantitative Data Summary

The following tables summarize the dose-dependent inhibitory effects of this compound on the production of NO and ROS in LPS-activated RAW 264.7 macrophages.[1]

Table 1: Effect of this compound on Nitric Oxide (NO) Release in LPS-Stimulated RAW 264.7 Macrophages [1]

| Treatment | Concentration (µM) | NO Release (% of LPS Control) |

| Control | - | ~5% |

| LPS (1 µg/mL) | - | 100% |

| This compound + LPS | 0.001 | No significant inhibition |

| This compound + LPS | 0.01 | ~80% |

| This compound + LPS | 0.1 | ~60% |

| This compound + LPS | 1 | ~50% |

Table 2: Effect of this compound on Reactive Oxygen Species (ROS) Production in LPS-Stimulated RAW 264.7 Macrophages [1]

| Treatment | Concentration (µM) | ROS Production (% of LPS Control) |

| Control | - | ~20% |

| LPS (1 µg/mL) | - | 100% |

| This compound + LPS | 0.001 | ~30% |

| This compound + LPS | 0.01 | ~25% |

| This compound + LPS | 0.1 | ~20% |

| This compound + LPS | 1 | ~20% |

Table 3: Inhibitory Effect of this compound on TRPV1 Channel Response [1]

| Compound | Concentration (µM) | Inhibition of Channel Response |

| This compound | 5 | 50% |

| This compound | 20 | 75% |

| This compound | 50 | 100% |

Proposed Mechanism of Action

While direct experimental evidence for this compound's interaction with specific signaling proteins in the NF-κB and MAPK pathways is not yet available, its inhibitory effects on downstream inflammatory mediators like NO and ROS strongly suggest a modulatory role in these critical pathways. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response in macrophages through the Toll-like receptor 4 (TLR4). This activation triggers a cascade involving the NF-κB and MAPK signaling pathways, leading to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and components of the NADPH oxidase complex responsible for ROS production.

This compound's reduction of NO and ROS levels indicates an interference at one or more points within these pathways. The inhibition could occur at the level of receptor activation, downstream signal transduction, or direct inhibition of the enzymes producing these inflammatory molecules.

Additionally, this compound's ability to block TRPV1 channels presents another facet of its anti-inflammatory action.[1] TRPV1 is a non-selective cation channel involved in the detection and regulation of pain and inflammation. Its inhibition can lead to a reduction in neurogenic inflammation.

The following diagram illustrates the proposed signaling pathway, highlighting the points of intervention by this compound based on current evidence.

Experimental Protocols

The following methodologies were employed to assess the anti-inflammatory activity of this compound.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: RAW 264.7 cells were pre-treated with varying concentrations of this compound (0.001, 0.01, 0.1, and 1 µM) for 1 hour.[1] Subsequently, inflammation was induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours.[1]

Nitric Oxide (NO) Production Assay

-

Principle: The concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant was measured as an indicator of NO production using the Griess reagent.

-

Procedure:

-

After the 24-hour incubation period, 50 µL of cell culture supernatant was mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

-

The mixture was incubated for 10 minutes at room temperature in the dark.

-

50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) was added, and the mixture was incubated for another 10 minutes at room temperature in the dark.

-

The absorbance at 540 nm was measured using a microplate reader.

-

The nitrite concentration was determined from a sodium nitrite standard curve.

-

Reactive Oxygen Species (ROS) Production Assay

-

Principle: The intracellular ROS levels were measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

Procedure:

-

After the treatment period, cells were washed with phosphate-buffered saline (PBS).

-

Cells were then incubated with 10 µM DCFH-DA in serum-free DMEM for 30 minutes at 37°C.

-

After incubation, cells were washed with PBS to remove the excess probe.

-

The fluorescence intensity was measured using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

-

TRPV1 Channel Electrophysiology Assay

-

Cell Line: Human embryonic kidney (HEK293) cells expressing human TRPV1 channels.

-

Method: Electrophysiological measurements were used to assess the effect of this compound on TRPV1 channel activity.

-

Procedure:

-

TRPV1 channels were activated using ligands such as capsaicin (B1668287) (0.3 µM) and anandamide (B1667382) (5 µM).[1]

-

The inhibitory effect of this compound at various concentrations was measured on the ligand-induced channel response.

-

The following diagram outlines the general experimental workflow for assessing the anti-inflammatory effects of this compound.

Future Directions and Conclusion

This compound presents a promising scaffold for the development of novel anti-inflammatory agents. Its demonstrated ability to inhibit the production of NO and ROS, coupled with its interaction with the TRPV1 channel, highlights its potential as a multi-target therapeutic.

Future research should focus on:

-

Target Deconvolution: Identifying the direct molecular targets of this compound within the NF-κB and MAPK signaling pathways. This could involve techniques such as affinity chromatography, kinase profiling, and computational docking studies.

-

In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammation to establish its in vivo potency and pharmacokinetic profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize its anti-inflammatory activity and drug-like properties.

References

An In-depth Technical Guide to the Stereochemistry and C29 Isomers of Contignasterol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the marine-derived sterol, contignasterol, with a specific focus on its unique stereochemical features and the nature of its C29 isomers. The information presented herein is intended for researchers, scientists, and professionals involved in drug development who are interested in the chemical and biological properties of this potent anti-inflammatory agent.

Introduction

This compound is a highly oxygenated steroid first isolated from the marine sponge Petrosia contignata.[1][2] It has garnered significant interest in the scientific community due to its novel molecular architecture and promising biological activities, particularly its anti-inflammatory and antiasthmatic properties.[3] A key feature of this compound is its complex stereochemistry, which includes an "unnatural" 14β-proton configuration and a cyclic hemiacetal functionality in its side chain, giving rise to epimers at the C29 position.[1][2][4] This guide will delve into the structural intricacies of this compound, its C29 isomers, and the experimental methodologies used for its characterization.

Stereochemistry of this compound

The molecular structure of this compound presents several unique stereochemical aspects that are crucial to its identity and biological function.

Key Stereochemical Features:

-

14β-Proton Configuration: Unlike most naturally occurring steroids, this compound possesses a proton at the C14 position in a β-orientation, resulting in a cis-fusion of the C and D rings.[1][2] This is a rare feature among steroids and significantly influences the overall shape of the molecule.

-

Multiple Chiral Centers: The steroid nucleus and its side chain contain numerous chiral centers, contributing to its complex three-dimensional structure. The absolute configuration of the side chain has been determined as 22R, 24R through chiral auxiliary NMR analysis.[5][6]

-

C29 Epimers: The side chain of this compound features a cyclic hemiacetal formed between the hydroxyl group at C22 and an aldehyde at C29.[4] This cyclization creates a new chiral center at C29, resulting in the existence of two epimers, (29R)-contignasterol and (29S)-contignasterol.[4] In solution, this compound exists as an equilibrium mixture of these two isomers due to spontaneous epimerization.[3]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound and its derivatives.

Table 1: Physicochemical Properties of this compound and its Tetraacetate Derivative

| Property | This compound | This compound Tetraacetate | Reference(s) |

| Molecular Formula | C₂₉H₄₈O₇ | C₃₇H₅₆O₁₁ | [1] |

| Molecular Weight | 508.7 g/mol | 676.8 g/mol | [1] |

| Appearance | Colorless crystals | Colorless oil | [1] |

| Specific Rotation | Not Reported | [α]D +63° (c 0.34, CH₂Cl₂) | [1] |

| High-Resolution Mass Spectrometry (HRMS) | m/z 508.3394 [M]⁺ (EIHRMS) | m/z 616.3605 [M - AcOH]⁺ (EIHRMS) | [1] |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (Epimeric Mixture in DMSO-d₆)

Note: The NMR spectrum of this compound is complicated by the presence of two epimers at C29. The following data represents the reported chemical shifts for the mixture. Precise assignment for each individual epimer is challenging due to equilibrium.

| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) | Reference(s) |

| ... | Data for the full assignment of the epimeric mixture is not available in a single, comprehensive table in the searched literature. However, key diagnostic signals have been reported. | ... | |

| C-29 | 95.4 and 90.1 | Not explicitly assigned for each epimer in the provided search results. | [3] |

Table 3: ¹³C NMR Spectroscopic Data for this compound Tetraacetate

Acetylation of the hydroxyl groups, including the anomeric hydroxyl of the hemiacetal, simplifies the NMR spectrum by eliminating the epimerization at C29.

| Carbon No. | Chemical Shift (ppm) |

| 1 | 37.8 |

| 2 | 26.7 |

| 3 | 70.3 |

| 4 | 75.1 |

| 5 | 45.9 |

| 6 | 73.0 |

| 7 | 71.6 |

| 8 | 44.9 |

| 9 | 40.7 |

| 10 | 36.6 |

| 11 | 21.3 |

| 12 | 38.9 |

| 13 | 47.9 |

| 14 | 56.4 |

| 15 | 219.7 |

| 16 | 38.1 |

| 17 | 62.9 |

| 18 | 14.1 |

| 19 | 12.8 |

| 20 | 35.9 |

| 21 | 18.5 |

| 22 | 79.2 |

| 23 | 31.5 |

| 24 | 45.7 |

| 25 | 34.2 |

| 26 | 20.3 |

| 27 | 20.4 |

| 28 | 30.1 |

| 29 | 95.6 |

| OAc | 20.4, 20.6, 20.7, 20.8, 169.1, 169.3, 169.4, 172.7 |

Reference: The data in this table is compiled from information presented in US Patent 5,646,138 A.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. The following sections outline the key experimental protocols used in the study of this compound.

Isolation of this compound

This protocol describes the extraction and purification of this compound from the marine sponge Petrosia contignata.

Procedure:

-

Extraction: Immerse the frozen sponge material in methanol (B129727) at room temperature for 48 hours.

-

Solvent Partitioning: Concentrate the methanol extract in vacuo to yield an aqueous suspension. Sequentially extract the suspension with hexanes followed by chloroform (B151607).

-

Chromatography: Subject the dried chloroform extract to Sephadex LH-20 column chromatography using a mobile phase of methanol/water (3:1).

-

Final Purification: Further purify the relevant fractions using reversed-phase High-Performance Liquid Chromatography (HPLC) with a mobile phase of methanol/water (3:1) to yield pure this compound.[1]

Acetylation of this compound

Acetylation is performed to simplify spectroscopic analysis by eliminating the hemiacetal epimerization.

Procedure:

-

Dissolve this compound in a mixture of pyridine (B92270) and acetic anhydride.

-

Stir the reaction mixture at room temperature for 18 hours.

-

Remove the reagents in vacuo.

-

Purify the resulting residue using normal-phase HPLC with a mobile phase of ethyl acetate/hexane (3:2) to yield this compound tetraacetate.[1]

Anti-inflammatory Activity Assessment (Inhibition of ROS Production)

This protocol outlines the methodology to assess the effect of this compound on Reactive Oxygen Species (ROS) production in macrophages.

Procedure:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in an appropriate medium.

-

Pre-treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture and incubate for 24 hours.

-

ROS Measurement: Quantify the levels of intracellular ROS using a suitable fluorescent probe (e.g., DCFH-DA).

-

Data Analysis: Compare the ROS levels in this compound-treated cells to those in LPS-stimulated and control cells to determine the inhibitory effect.[3]

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory properties. While the exact molecular mechanisms are still under investigation, several studies have provided insights into its potential modes of action.

This compound has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated macrophages.[3] Furthermore, it has been found to interact with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, suggesting a potential role in modulating inflammatory pain and neurogenic inflammation.[3]

While direct evidence linking this compound to specific intracellular signaling pathways is limited, the anti-inflammatory effects of other marine sterols often involve the modulation of key inflammatory cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[7][8][9] It is plausible that this compound may exert its anti-inflammatory effects through similar mechanisms.

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

C29 Isomers: Separation and Characterization

The presence of C29 epimers complicates the purification and characterization of this compound. Due to their spontaneous interconversion in solution, isolating a single, stable epimer is a significant challenge.

Strategies for Analysis and Potential Separation:

-

Acetylation: As previously mentioned, acetylation of the hemiacetal hydroxyl group "locks" the stereochemistry at C29, allowing for the separation of the resulting diastereomeric acetates by standard chromatographic techniques like HPLC. This approach is invaluable for structural elucidation but does not provide the native, biologically active epimers.[1]

-

Chiral Chromatography: Advanced chiral HPLC techniques, utilizing chiral stationary phases (CSPs), could potentially be employed for the analytical or semi-preparative separation of the C29 epimers. Polysaccharide-based CSPs, for example, have shown success in separating other steroid epimers.[10][11] However, the dynamic equilibrium between the this compound epimers in solution may still pose a significant challenge to achieving baseline separation.

Caption: Logical workflow for the analysis of this compound's C29 isomers.

Conclusion

This compound remains a fascinating and promising natural product for drug discovery. Its unique stereochemistry, particularly the 14β-proton configuration and the presence of C29 epimers, sets it apart from other steroids. While its complex nature presents challenges for synthesis and characterization, the potent anti-inflammatory activity of this compound warrants further investigation. Future research should focus on elucidating its precise mechanism of action and developing methods for the selective synthesis or separation of its C29 isomers to fully understand their individual contributions to its biological profile. This in-depth technical guide serves as a valuable resource for scientists and researchers dedicated to advancing the study of this remarkable marine-derived compound.

References

- 1. US5646138A - this compound compounds and pharmaceutical compositions comprising the same - Google Patents [patents.google.com]

- 2. This compound, A HIGHLY OXYGENATED STEROID WITH THE UNNATURAL 14-BETA CONFIGURATION FROM THE MARINE SPONGE PETROSIA-CONTIGNATA THIELE, 1899 | UBC Chemistry [chem.ubc.ca]

- 3. Contignasterines, Anti-Inflammatory 2‑Aminoimidazole Steroids from the Sponge Neopetrosia cf. rava Collected in the Bismarck Sea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP0675721B1 - Pharmaceutical compositions comprising this compound compounds - Google Patents [patents.google.com]

- 5. Absolute configuration of the antiinflamatory sponge natural product this compound | UBC Chemistry [chem.ubc.ca]

- 6. Absolute configuration of the antiinflammatory [correction of antiinflamatory] sponge natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stigmasterol attenuates inflammatory response of microglia via NF-κB and NLRP3 signaling by AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibitory effects of a spinasterol glycoside on lipopolysaccharide-induced production of nitric oxide and proinflammatory cytokines via down-regulating MAP kinase pathways and NF-κB activation in RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory effects of Ganoderma lucidum sterols via attenuation of the p38 MAPK and NF-κB pathways in LPS-induced RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Separation and identification of the epimeric doping agents - Dexamethasone and betamethasone in equine urine and plasma: A reversed phase chiral chromatographic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Therapeutic Potential of Contignasterol Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Contignasterol, a unique poriferastane-class steroid originally isolated from the marine sponge Neopetrosia contignata, and its derivatives have emerged as promising candidates for the development of novel therapeutics, particularly in the realm of inflammatory and allergic diseases.[1] Characterized by a distinctive tetrahydropyran (B127337) ring in the side chain, these compounds have demonstrated significant anti-inflammatory, antiasthmatic, and antihistaminic properties. This technical guide provides a comprehensive overview of the therapeutic potential of this compound derivatives, with a focus on their mechanisms of action, quantitative biological data, detailed experimental protocols, and the signaling pathways they modulate.

Mechanism of Action

The therapeutic effects of this compound and its derivatives, such as contignasterines, are multi-faceted, targeting key pathways in the inflammatory cascade. Their primary mechanisms of action include the inhibition of pro-inflammatory mediators and the modulation of specific ion channels.

In murine macrophage cell lines (RAW 264.7), this compound and contignasterines have been shown to significantly inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), two key mediators of inflammation and cellular damage.[1] This inhibition helps to mitigate the oxidative stress associated with inflammatory responses.

Furthermore, this compound has been identified as an inhibitor of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1] TRPV1 is a non-selective cation channel that plays a crucial role in pain perception and neurogenic inflammation. By inhibiting TRPV1, this compound can potentially reduce the release of pro-inflammatory neuropeptides. The inhibitory action may occur through direct channel blockade, competition with activating ligands, or allosteric modulation.

This compound has also demonstrated antihistaminic bioactivity, inhibiting histamine (B1213489) release from human basophils, which is a key process in allergic reactions.[2] Additionally, it has been shown to inhibit platelet aggregation induced by platelet-activating factor (PAF) and collagen, suggesting a potential role in the treatment of thrombosis and associated cardiovascular diseases.[2]

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activities of this compound and its derivatives.

| Compound/Derivative | Assay | Target/Cell Line | Concentration | Result | Reference |

| This compound | Histamine Release | Human Basophils | 50 µg/ml | 30-40% inhibition | [2] |

| This compound | Allergen-induced Tracheal Contraction | Guinea Pig Trachea | - | Significant inhibition | [2] |

| This compound | Platelet Aggregation (PAF-induced) | - | - | Inhibition observed | [2] |

| This compound | Platelet Aggregation (Collagen-induced) | - | - | Inhibition observed | [2] |

| This compound | ROS Production | RAW 264.7 Macrophages | 0.001 - 1 µM | Significant reduction | [1] |

| This compound | NO Release | RAW 264.7 Macrophages | 0.001 - 0.1 µM | Significant reduction | [1] |

| This compound | TRPV1 Channel Activity | - | 50 µM | 100% inhibition of capsaicin (B1668287) (0.3 µM) and anandamide (B1667382) (5 µM) effects | [1] |

| Contignasterine A | Cell Viability (MTT Assay) | RAW 264.7 Macrophages | 10 µM | ~53% reduction | [1] |

| Contignasterine A | ROS Production | RAW 264.7 Macrophages | 0.001 - 1 µM | Significant reduction | [1] |

| Contignasterine B | ROS Production | RAW 264.7 Macrophages | 0.001 - 1 µM | Significant reduction | [1] |

| Contignasterine B | NO Release | RAW 264.7 Macrophages | 0.01 - 1 µM | Significant reduction | [1] |

| cis-Contignasterol (Compound 1) | Allergen Challenge | - | 10 µM | 43% inhibition | [2] |

| trans-Contignasterol (Compound 2) | Allergen Challenge | - | 10 µM | 25% inhibition | [2] |

| Methyl-acetal this compound (Compound 3) | Allergen Challenge | - | 10 µM | 12% inhibition | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Cell Viability and Cytotoxicity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^4 to 5 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound derivatives or vehicle control for the desired duration (e.g., 24 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

b) LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.

-

Cell Culture and Treatment: Follow the same procedure as for the MTT assay.

-

Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.

-

LDH Reaction: In a separate 96-well plate, mix the supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm. The amount of color change is proportional to the amount of LDH released.

Measurement of Inflammatory Mediators

a) Reactive Oxygen Species (ROS) Production Assay

This assay utilizes a fluorescent probe, such as DCFH-DA (2',7'-dichlorofluorescin diacetate), to measure intracellular ROS levels.

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a multi-well plate. Pre-treat with this compound derivatives for a specified time (e.g., 1 hour) before stimulating with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL).

-

Probe Loading: After stimulation, wash the cells and incubate them with DCFH-DA (e.g., 10 µM) in the dark at 37°C for 30 minutes.

-

Fluorescence Measurement: Wash the cells to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. The fluorescence intensity is proportional to the amount of intracellular ROS.

b) Nitric Oxide (NO) Production Assay (Griess Assay)

This colorimetric assay measures the accumulation of nitrite (B80452) (a stable product of NO) in the cell culture supernatant.

-

Cell Culture and Treatment: Seed RAW 264.7 cells and treat them with this compound derivatives and LPS as described for the ROS assay.

-

Supernatant Collection: After the incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The nitrite concentration is determined by comparison to a sodium nitrite standard curve.

TRPV1 Channel Activity Assay (Calcium Imaging)

This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) upon TRPV1 channel activation.

-

Cell Culture and Dye Loading: Culture cells expressing TRPV1 channels (e.g., HEK293-TRPV1 or dorsal root ganglion neurons) on glass coverslips. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: Mount the coverslip on a fluorescence microscope and perfuse with a physiological buffer to establish a baseline fluorescence signal.

-

Compound Application: Perfuse the cells with the this compound derivative for a defined period.

-

Agonist Stimulation: Challenge the cells with a TRPV1 agonist (e.g., capsaicin) in the continued presence of the this compound derivative.

-

Fluorescence Imaging: Continuously record the fluorescence intensity. An increase in fluorescence upon agonist stimulation indicates an influx of Ca²⁺ through the TRPV1 channel. The inhibitory effect of the this compound derivative is quantified by the reduction in the agonist-induced fluorescence signal.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound derivatives and a typical experimental workflow for their evaluation.

References

An In-depth Technical Guide to Contignasterol and Contignasterines from Neopetrosia Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marine sponges of the genus Neopetrosia are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, contignasterol and the more recently discovered contignasterines, isolated from Neopetrosia contignata and Neopetrosia cf. rava, have emerged as potent anti-inflammatory agents. This technical guide provides a comprehensive overview of the chemistry, biological activity, and mechanism of action of these marine-derived steroids, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their signaling pathways.

This compound was the first of these highly oxygenated steroids to be identified and has been noted for its unusual 14β proton configuration.[1] The contignasterines are characterized by the presence of a 2-aminoimidazole moiety attached to the steroid side chain.[2][3] Notably, contignasterine A possesses a rare phosphate (B84403) group at the C-7 position.[2][3] These compounds have demonstrated significant inhibitory effects on the production of pro-inflammatory mediators, making them promising candidates for further investigation in the development of novel anti-inflammatory therapeutics.[1][2][4]

Chemical Structures

This compound and contignasterines share a similar oxidized steroid aglycone. The defining feature of contignasterines is the 2-aminoimidazole group on the side chain.

This compound: A highly oxygenated steroid, notable for its cyclic hemiacetal functionality in the side chain and an "unnatural" 14β proton configuration.[1][5]

Contignasterines: These are distinguished by a 2-aminoimidazole branch on the steroid side-chain.[2][3] Contignasterine A is further characterized by an unusual phosphate group at C-7.[2][3]

Quantitative Biological Data

The anti-inflammatory activities of this compound and contignasterines have been quantified in several in vitro assays. The following tables summarize the key findings.

| Compound | Assay | Cell Line | Concentration | Result |

| This compound | TRPV1 Channel Inhibition | HEK293 (expressing human TRPV1) | 5 µM | 50% inhibition of channel response |

| TRPV1 Channel Inhibition | HEK293 (expressing human TRPV1) | 20 µM | 75% inhibition of channel response | |

| Histamine Release Inhibition | Human blood leukocytes | 50 µg/ml | 30-40% inhibition | |

| Contignasterine A | Cell Viability (MTT) | RAW 264.7 | 10 µM | >50% reduction in cell viability |

| Contignasterine B | NO Release Inhibition | RAW 264.7 | 0.01 - 1 µM | Significant reduction |

| This compound | NO Release Inhibition | RAW 264.7 | 0.001 - 0.1 µM | Significant reduction |

Table 1: Summary of the biological activities of this compound and contignasterines.

Signaling Pathways and Mechanism of Action

This compound and contignasterines exert their anti-inflammatory effects through multiple mechanisms. All three compounds have been shown to inhibit the production of pro-inflammatory mediators.[2][3] Their actions involve the modulation of reactive oxygen species (ROS), nitric oxide (NO) production, and specific ion channels.

The anti-inflammatory response in macrophages, often triggered by stimuli like lipopolysaccharide (LPS), involves the activation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways lead to the upregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), resulting in the production of NO and prostaglandins, respectively. The demonstrated ability of this compound and contignasterines to inhibit NO and ROS production suggests an upstream intervention in these inflammatory cascades.

This compound exhibits a multi-target profile by also acting on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in inflammation and pain signaling.[2] In contrast, the anti-inflammatory action of contignasterines appears to be independent of TRPV1, primarily targeting pathways associated with redox species.[2]

Experimental Protocols

Extraction and Isolation of this compound and Contignasterines

This protocol is based on the methods described for the isolation of these compounds from Neopetrosia cf. rava.

-

Sponge Collection and Preparation: A specimen of Neopetrosia cf. rava is collected and a voucher specimen is preserved in 99% ethanol. The bulk sample is freeze-dried and ground to a fine powder.

-

Extraction: The powdered sponge material (e.g., 55.0 g) is extracted with a mixture of methanol/water (1:1, v/v) using an ultrasonic bath at room temperature. This process is typically repeated three times. The combined extracts are then dried.

-

Solvent Partitioning: The dried extract is subjected to liquid-liquid partitioning between n-butanol and water to separate compounds based on polarity.

-

Chromatographic Separation:

-

Vacuum Liquid Chromatography (VLC): The n-butanol fraction is separated on a C18 silica (B1680970) gel column using a stepwise gradient of water and methanol.

-

High-Performance Liquid Chromatography (HPLC): Fractions of interest from VLC are further purified using semi-preparative HPLC with a C18 column, followed by another round of semi-preparative HPLC on a phenyl-hexyl column to yield the pure compounds.

-

Anti-inflammatory Bioassay in RAW 264.7 Macrophages

This protocol outlines the general procedure for assessing the anti-inflammatory activity of the isolated compounds.

-

Cell Culture: The murine macrophage cell line RAW 264.7 is maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 µg/L streptomycin, and 100 IU/mL penicillin at 37°C in a 5% CO2 atmosphere.

-

Cell Viability and Cytotoxicity Assays:

-

MTT Assay: To assess cell viability, RAW 264.7 cells are seeded in 96-well plates and treated with varying concentrations of the test compounds for 24 hours. The mitochondrial-dependent reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692) is then measured spectrophotometrically.

-

LDH Assay: Cytotoxicity is determined by quantifying the release of lactate (B86563) dehydrogenase (LDH) into the culture medium upon treatment with the compounds.

-

-

Nitric Oxide (NO) Production Assay:

-

RAW 264.7 cells are seeded in 24-well plates and allowed to adhere.

-

The cells are pre-treated with different concentrations of the test compounds for 1 hour.

-

Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

-

Reactive Oxygen Species (ROS) Production Assay:

-

Cells are pre-treated with the compounds for 1 hour, followed by stimulation with LPS for 24 hours.

-

ROS levels are measured using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

TRPV1 Channel Electrophysiology Protocol

This protocol describes the method for evaluating the effect of the compounds on TRPV1 channels.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV1 channel are used.

-

Whole-Cell Patch-Clamp:

-

Whole-cell voltage-clamp recordings are performed at room temperature.

-

DRG neurons with a small diameter (10–30 μm) that predominantly express TRPV1 are used to record membrane currents.

-

The cells are held at a holding potential of -60 mV.

-

-

Channel Activation and Inhibition:

-

The TRPV1 channel is activated by applying an agonist such as capsaicin (e.g., 1 µM for 30 seconds).

-

The test compounds are then applied to the bath solution to determine their effect on the capsaicin-induced currents.

-

The percentage of inhibition of the channel response is calculated by comparing the current amplitude in the presence and absence of the test compound.

-

Conclusion

This compound and the novel contignasterines from Neopetrosia sponges represent a promising class of marine natural products with significant anti-inflammatory properties. Their unique chemical structures and multi-faceted mechanisms of action, including the inhibition of key inflammatory mediators and modulation of the TRPV1 channel, highlight their potential as lead compounds for the development of new anti-inflammatory drugs. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of these and other bioactive marine compounds. Further research into their specific molecular targets within the NF-κB and MAPK signaling pathways will be crucial for a complete understanding of their therapeutic potential.

References

- 1. US5646138A - this compound compounds and pharmaceutical compositions comprising the same - Google Patents [patents.google.com]

- 2. Contignasterines, Anti-Inflammatory 2‑Aminoimidazole Steroids from the Sponge Neopetrosia cf. rava Collected in the Bismarck Sea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adrenergic receptors inhibit TRPV1 activity in the dorsal root ganglion neurons of rats | PLOS One [journals.plos.org]

- 4. Cross-regulation of iNOS and COX-2 by its products in murine macrophages under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

Contignasterol: A Deep Dive into its Research and History

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Contignasterol, a highly oxygenated marine steroid, has garnered significant interest in the scientific community due to its unique chemical structure and potent biological activities. First isolated from the marine sponge Petrosia contignata, this natural product exhibits promising anti-inflammatory and antiasthmatic properties.[1] Its complex architecture, featuring an "unnatural" 14-beta proton configuration, has also presented a formidable challenge and an attractive target for synthetic chemists. This in-depth technical guide provides a comprehensive literature review of this compound, summarizing its history, key research findings, experimental methodologies, and potential therapeutic applications.

History and Discovery

This compound was first discovered in 1992 by researchers studying extracts of the marine sponge Petrosia contignata (now reclassified as Neopetrosia contignata).[1] The structure of this novel steroid was elucidated through extensive spectroscopic studies of its tetraacetate and a reduction product.[1] A key distinguishing feature of this compound is its 14β-proton configuration, a stereochemical arrangement considered "unnatural" in steroids, making it a rare and intriguing molecule.[1]

Chemical Structure

The complete stereochemistry of this compound's side chain was later determined to be 22R, 24R through chiral auxiliary NMR analysis. The molecule also features a cyclic hemiacetal functionality in its side chain.

Biological Activity and Mechanism of Action

This compound has demonstrated a range of biological activities, with its anti-inflammatory and antiasthmatic effects being the most prominent. Research has shown that it can inhibit the release of histamine (B1213489) from mast cells and basophils, a key process in allergic and inflammatory responses. Furthermore, its mechanism of action is believed to be multi-targeted, involving the modulation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels and the reduction of reactive oxygen species (ROS) and nitric oxide (NO) production in macrophages.

Anti-inflammatory Activity

Inhibition of Histamine Release: this compound has been shown to inhibit histamine release from rat peritoneal mast cells induced by anti-immunoglobulin E (anti-IgE) in a dose-dependent manner.[1][2] This activity is crucial for its potential as an antiasthmatic and anti-inflammatory agent. A reduction product of this compound, however, did not show the same inhibitory effect, highlighting the importance of the parent molecule's specific structure for its biological function.[2]

Modulation of TRPV1 Channels: this compound has been found to affect TRPV1 channels, which are involved in inflammation and pain signaling. It has been shown to inhibit the effects of TRPV1 agonists like capsaicin (B1668287) and anandamide.[3] This suggests that this compound may act as a TRPV1 antagonist, contributing to its anti-inflammatory effects.

Inhibition of ROS and NO Production: In murine macrophage cell line RAW 264.7, this compound has been observed to inhibit the production of ROS and NO, which are key mediators of inflammation.

Anti-platelet Activity

This compound has also been found to inhibit platelet aggregation induced by platelet-activating factor (PAF) and collagen. This suggests a potential role for this compound in cardiovascular diseases where platelet aggregation is a key factor.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activities of this compound.

| Activity | Assay | Agonist | Test System | IC50 / Inhibition | Reference |

| Anti-inflammatory | Histamine Release Inhibition | anti-IgE | Rat Peritoneal Mast Cells | Dose-dependent inhibition | [1][2] |

| TRPV1 Channel Modulation | Capsaicin, Anandamide | - | 100% inhibition at 50 μM | [3] | |

| ROS Production Inhibition | LPS | RAW 264.7 Macrophages | Significant reduction | ||

| NO Production Inhibition | LPS | RAW 264.7 Macrophages | Significant reduction | ||

| Anti-platelet | Platelet Aggregation Inhibition | PAF, Collagen | - | Inhibition observed |

Experimental Protocols

Histamine Release Assay from Rat Peritoneal Mast Cells

This protocol is based on the methodology described in the study by M. K. Menon, et al. (1994).

1. Mast Cell Isolation:

-

Peritoneal mast cells are collected from rats by peritoneal lavage with a suitable buffer.

-

The cells are purified by centrifugation over a density gradient (e.g., Ficoll).

2. Sensitization (if required):

-

For IgE-mediated histamine release, mast cells are sensitized by incubation with anti-IgE antibodies.

3. Histamine Release Assay:

-

The sensitized mast cells are washed and resuspended in a buffered salt solution.

-

Cells are pre-incubated with various concentrations of this compound or a vehicle control for a specified time.

-

Histamine release is induced by adding an optimal concentration of the stimulus (e.g., anti-IgE).

-

The reaction is stopped by centrifugation at a low temperature.

-

The histamine content in the supernatant is measured using a sensitive method such as fluorometry or an enzyme-linked immunosorbent assay (ELISA).

4. Data Analysis:

-

The percentage of histamine release is calculated relative to the total histamine content of the cells (determined by lysing a separate aliquot of cells).

-

The inhibitory effect of this compound is expressed as the percentage inhibition of histamine release compared to the control.

Platelet Aggregation Assay

This protocol outlines a general procedure for measuring platelet aggregation.

1. Platelet-Rich Plasma (PRP) Preparation:

-

Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).

-

PRP is obtained by centrifuging the blood at a low speed.

2. Aggregation Measurement:

-

Platelet aggregation is monitored using an aggregometer, which measures the change in light transmission through the PRP as platelets aggregate.

-

PRP is pre-incubated with different concentrations of this compound or a vehicle control.

-

Platelet aggregation is induced by adding a platelet agonist such as platelet-activating factor (PAF) or collagen.

-

The change in light transmission is recorded over time to generate an aggregation curve.

3. Data Analysis:

-

The maximum percentage of aggregation is determined from the aggregation curve.

-

The inhibitory effect of this compound is calculated as the percentage reduction in maximal aggregation compared to the control.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound's Anti-inflammatory Action

References

Contignasterol: A Marine-Derived Steroid with Potent Anti-Inflammatory and Antiasthmatic Properties

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Contignasterol, a naturally occurring, highly oxygenated steroid isolated from the marine sponge Neopetrosia contignata, has demonstrated significant potential as a therapeutic agent for inflammatory diseases and asthma. This technical guide provides a comprehensive overview of the anti-inflammatory and antiasthmatic properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating novel treatments for inflammatory and respiratory conditions.

Introduction

Inflammatory disorders and asthma represent a significant global health burden, necessitating the development of novel and effective therapeutic strategies. Marine natural products have emerged as a promising source of unique chemical scaffolds with diverse biological activities. This compound is one such compound that has garnered attention for its potent anti-inflammatory and antiasthmatic effects. This document aims to consolidate the current scientific knowledge on this compound, providing a detailed technical resource for the scientific community.

Anti-Inflammatory and Antiasthmatic Properties of this compound

This compound exhibits a range of biological activities that contribute to its anti-inflammatory and antiasthmatic potential. These properties have been elucidated through various in vitro and in vivo studies, which are summarized below.

Quantitative Data Summary

The following tables present a summary of the quantitative data available on the efficacy of this compound in various experimental models.

Table 1: In Vitro Efficacy of this compound

| Assay | Model System | Endpoint | Result |

| Anti-allergic Activity | Human blood leukocytes | Inhibition of histamine (B1213489) release | 30-40% inhibition at 50 µg/ml[1] |

| Ovalbumin-sensitized guinea pig tracheal rings | Inhibition of antigen-induced contraction | IC50: 10 µM[1] | |